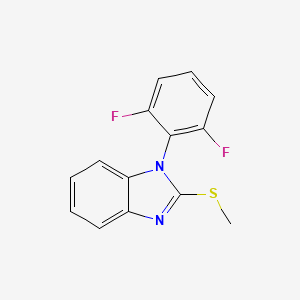

1-(2,6-difluorophenyl)-2-(methylsulfanyl)-1H-1,3-benzodiazole

Description

Properties

IUPAC Name |

1-(2,6-difluorophenyl)-2-methylsulfanylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2N2S/c1-19-14-17-11-7-2-3-8-12(11)18(14)13-9(15)5-4-6-10(13)16/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXGZVCWYMJFRER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=CC=CC=C2N1C3=C(C=CC=C3F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2,6-difluorophenyl)-2-(methylsulfanyl)-1H-1,3-benzodiazole (CAS Number: 1461714-57-7) is a compound of interest due to its potential biological activities. This article reviews the pharmacological properties, structure-activity relationships (SAR), and relevant case studies to provide a comprehensive understanding of its biological activity.

- Molecular Formula : C14H10F2N2S

- Molecular Weight : 276.3044 g/mol

- IUPAC Name : 1-(2,6-difluorophenyl)-2-(methylthio)-1H-benzodiazole

Biological Activity Overview

The biological activity of this compound can be categorized into various pharmacological effects, primarily focusing on its antimicrobial, antitumor, and anti-inflammatory properties.

Antimicrobial Activity

Recent studies have shown that derivatives of benzodiazole compounds exhibit significant antimicrobial properties. For instance, compounds containing the benzodiazole moiety have been reported to demonstrate activity against both Gram-positive and Gram-negative bacteria. In particular, This compound has shown promising results in inhibiting the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Antitumor Activity

The compound's antitumor efficacy was evaluated in various cell lines. In vitro studies indicated that it exhibits cytotoxic effects against cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications in the benzodiazole structure significantly influence biological activity. The presence of electron-withdrawing groups like fluorine enhances the compound's potency against various pathogens. The methylthio group at position 2 also contributes to improved solubility and bioavailability .

| Substituent | Effect on Activity |

|---|---|

| Fluorine (F) | Increases antimicrobial potency |

| Methylthio (S) | Enhances solubility and bioavailability |

| Benzene ring | Stabilizes the molecular structure |

Case Studies

Several case studies have highlighted the effectiveness of benzodiazole derivatives in clinical settings:

- Study on Antimicrobial Efficacy :

- Antitumor Studies :

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that benzodiazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit tumor growth and induce apoptosis in cancer cell lines. For instance, research has shown that modifications in the benzodiazole structure can enhance cytotoxicity against specific cancer types, such as breast and lung cancer .

Antimicrobial Properties

The compound also demonstrates antimicrobial activity against various pathogens. In vitro studies have indicated that it can effectively inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents. The mechanism of action is believed to involve interference with microbial cell wall synthesis .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Preliminary research suggests that it may help in mitigating neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. This aspect opens avenues for further exploration in treating conditions such as Alzheimer's and Parkinson's disease .

Material Science

Organic Electronics

In material science, 1-(2,6-difluorophenyl)-2-(methylsulfanyl)-1H-1,3-benzodiazole has been investigated as a potential material for organic semiconductors. Its electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of fluorine atoms enhances the electron affinity, which is beneficial for charge transport in these devices .

Polymer Composites

The compound's compatibility with various polymers has been studied to create composite materials with improved thermal and mechanical properties. Such composites could be utilized in high-performance applications where durability and resistance to environmental factors are crucial .

Research Tool

Fluorescent Probes

Due to its unique structure, this compound can serve as a fluorescent probe in biochemical assays. Its ability to emit fluorescence upon excitation makes it useful for tracking biological processes at the cellular level. This application is particularly valuable in live-cell imaging studies where real-time monitoring is required .

Case Studies

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzodiazole Analogues

Key Structural and Functional Differences

Pharmacological and Physicochemical Properties

Table 2: Comparative Physicochemical Properties

- Metabolic Stability : Fluorine atoms in the target compound and Rufinamide reduce oxidative metabolism, extending half-life .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2,6-difluorophenyl)-2-(methylsulfanyl)-1H-1,3-benzodiazole, and how do reaction conditions influence yield?

- Methodology :

- Condensation Reactions : Utilize sodium metabisulfite (Na₂S₂O₅) as a catalyst in dry DMF under nitrogen, as demonstrated in benzimidazole syntheses .

- Substituted Benzene Precursors : Start with 2,6-difluoroaniline derivatives and thiol-containing reagents for sulfanyl group introduction.

- Temperature Control : Maintain temperatures between 120–140°C to prevent decomposition of sensitive intermediates.

- Key Considerations : Monitor reaction progress via TLC or HPLC, and purify via column chromatography using ethyl acetate/hexane gradients.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Techniques :

- X-ray Crystallography : Resolve crystal packing and confirm substituent orientation, as seen in structurally analogous benzimidazoles (e.g., bond angles and torsion angles) .

- NMR Spectroscopy : Use -NMR to confirm fluorophenyl group integration and -NMR to verify methylsulfanyl proton environments.

- Mass Spectrometry : High-resolution ESI-MS for molecular ion validation.

Advanced Research Questions

Q. How do electronic effects of the 2,6-difluorophenyl and methylsulfanyl groups influence the compound’s reactivity in nucleophilic substitution reactions?

- Experimental Design :

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and identify reactive sites.

- Kinetic Studies : Compare reaction rates with non-fluorinated analogs to isolate electronic vs. steric effects.

- Data Interpretation : Fluorine’s electron-withdrawing nature may enhance electrophilicity at the benzodiazole core, while the methylsulfanyl group could act as a leaving group under basic conditions.

Q. What strategies resolve contradictions in reported biological activity data for benzodiazole derivatives?

- Case Study Approach :

- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., replacing methylsulfanyl with methoxy) and assay against standardized biological targets .

- Meta-Analysis : Cross-reference data from PubChem and EPA DSSTox to identify outliers in cytotoxicity or enzyme inhibition profiles .

- Statistical Tools : Apply multivariate analysis to distinguish assay-specific artifacts (e.g., solvent interference) from genuine bioactivity trends.

Methodological Notes

- Safety Protocols : Adhere to lab safety standards for handling fluorinated compounds (e.g., use fume hoods, avoid aqueous contact) .

- Data Reproducibility : Archive raw spectral data and crystallographic .cif files in institutional repositories for peer validation.

For further synthesis optimization or bioactivity studies, consult PubChem-derived computational descriptors (e.g., logP, polar surface area) to predict pharmacokinetic behavior .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.